H-His-His-OH

Vue d'ensemble

Description

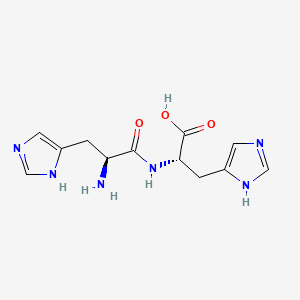

H-His-His-OH is a dipeptide composed of two histidine residues. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . This compound has been studied for its potential catalytic properties in prebiotic reactions .

Méthodes De Préparation

H-His-His-OH can be synthesized under plausible prebiotic conditions using histidine, cyanamide, and 4-amino-5-imidazole carboxamide . The yield of this synthesis can be up to 14.4%, with a trace amount of histidylhistidine trimer also detected . This method involves the use of cyanamide as a condensing agent, which facilitates the formation of the peptide bond between the two histidine residues .

Analyse Des Réactions Chimiques

H-His-His-OH undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

H-His-His-OH has been studied for its potential catalytic properties in prebiotic reactions . It has shown to enhance the dephosphorylation of dAMP, hydrolysis of oligo (A) 12, and oligomerization of 2′,3′-cAMP . These properties suggest that histidylhistidine could have played a role in the early stages of chemical evolution and the origin of life .

Mécanisme D'action

The mechanism of action of histidylhistidine involves its ability to catalyze various chemical reactions. The imidazole group of histidine residues in histidylhistidine is involved in important enzymatic reactions, which may contribute to its catalytic properties . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparaison Avec Des Composés Similaires

H-His-His-OH is similar to other dipeptides such as carnosine (β-alanylhistidine) and N-formyl-α-L-histidine . histidylhistidine is unique in its ability to catalyze specific prebiotic reactions, which sets it apart from other dipeptides . Other similar compounds include histidine-containing peptides and histamine .

Activité Biologique

Introduction

H-His-His-OH, also known as dihistidine, is a dipeptide composed of two histidine residues. This compound has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties, metal ion chelation, and roles in cellular signaling pathways. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

- Chemical Structure : this compound is formed by the linkage of two histidine molecules via a peptide bond.

- Molecular Weight : Approximately 155.19 g/mol.

- CAS Number : 306-14-9.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O3 |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. A study highlighted that L-histidine enhances the clastogenic effects of hydrogen peroxide (H₂O₂), suggesting that dihistidine may interact with reactive oxygen species (ROS) . The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

Metal Ion Chelation

Histidine residues are known for their ability to chelate metal ions. Dihistidine may play a role in modulating metal ion availability in biological systems, which can influence various physiological processes. For example, the interaction between this compound and transition metals could affect enzymatic activities and cellular signaling pathways.

Cellular Signaling

This compound may also be involved in cellular signaling mechanisms. Histidine residues can participate in proton transfer reactions and are integral to the active sites of various enzymes. This property suggests that dihistidine could influence enzymatic reactions and signal transduction pathways within cells.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various histidine derivatives, including this compound. The results indicated that dihistidine effectively scavenged free radicals, demonstrating a dose-dependent response. The IC50 values for radical scavenging were significantly lower compared to other amino acids, underscoring its potential as an antioxidant agent .

Case Study 2: Metal Ion Interaction

In another investigation, the interaction of this compound with metal ions was examined. The study found that dihistidine could effectively bind to copper and iron ions, which are known to catalyze the formation of harmful free radicals through Fenton reactions. This chelation ability may mitigate oxidative damage in biological systems .

Research Findings

Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:

- Enhancement of Hydrogen Peroxide Effects : L-histidine has been shown to enhance the clastogenic effects of hydrogen peroxide, potentially through the formation of an adduct that facilitates increased cellular uptake .

- Role in DNA Damage Response : The presence of this compound during oxidative stress conditions resulted in altered DNA damage responses, indicating its potential role in protecting cellular integrity .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCGMORCWLEJNZ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314242 | |

| Record name | L-Histidyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-14-9 | |

| Record name | L-Histidyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'α-histidylhistidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.